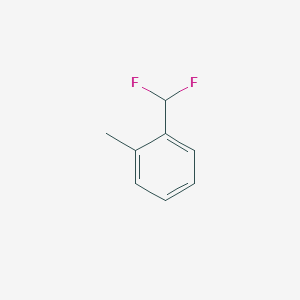

1-(Difluoromethyl)-2-methylbenzene

Description

Historical Trajectory and Evolution of Research in Fluorinated Organic Compounds

The journey of organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself. jst.go.jpnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. wikipedia.org The isolation of elemental fluorine by Henri Moissan in 1886 was a critical turning point, despite the initial challenges posed by its high reactivity. nih.govnumberanalytics.comnumberanalytics.com The 20th century witnessed significant progress, driven by the development of new synthetic methods and the discovery of important applications for fluorinated compounds, such as the use of 5-fluorouracil (B62378) in cancer therapy, described in 1957. wikipedia.org The field has since expanded to impact numerous sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com

The Unique Role of the Difluoromethyl (CF2H) Group in Aromatic Systems

The difluoromethyl group imparts a unique set of properties to aromatic systems. It is recognized as a lipophilic hydrogen bond donor, a characteristic that sets it apart from other polyfluorinated groups. alfa-chemistry.comacs.orgrsc.org This ability to form hydrogen bonds can be crucial for interactions with biological targets. nih.gov The CF2H group is often considered a bioisostere of hydroxyl (OH), thiol (SH), and sometimes methyl (CH3) groups, offering a metabolically stable alternative in drug design. tandfonline.comnih.govnih.gov Its introduction can modulate a molecule's lipophilicity, polarity, and conformational preferences, making it a valuable tool for fine-tuning the properties of pharmacologically active compounds. tandfonline.comacs.org

Contextualization of 1-(Difluoromethyl)-2-methylbenzene within Difluoromethylated Arenes

This compound serves as a specific example of a difluoromethylated arene, a class of compounds where a difluoromethyl group is directly attached to an aromatic ring. The presence of both the CF2H group and a methyl group on the benzene (B151609) ring influences its chemical behavior and potential applications. The study of such compounds contributes to a deeper understanding of the structure-activity relationships in medicinal and materials chemistry. The development of efficient methods for introducing the difluoromethyl group into aromatic structures, including late-stage functionalization, is an active area of research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTMRGYABARXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in Difluoromethylation Pathways

Mechanistic Considerations in Transition Metal-Catalyzed Reactions

Transition metals, particularly copper and palladium, are mainstays in catalytic difluoromethylation. Their reaction pathways, though distinct, often involve organometallic intermediates that facilitate the crucial C–CF2H bond formation.

Copper-catalyzed difluoromethylation often proceeds through a mechanism involving a copper(III) intermediate. While some reactions under specific conditions might involve radical intermediates, a common pathway suggests the oxidative addition of a difluoromethyl source to a Cu(I) species to form a transient Ar-Cu(III)-CF2H complex. acs.org The final step is the reductive elimination of the Ar-CF2H product, such as 1-(difluoromethyl)-2-methylbenzene, which regenerates the active Cu(I) catalyst. acs.orgrsc.org The stability of the Cu-CF2H species is a critical factor; it has been proposed that a cuprate, [Cu(CF2H)2]⁻, can act as a stable reservoir for the more reactive neutral CuCF2H intermediate, which then reacts with the aryl halide. acs.orgacs.org This helps to minimize the decomposition of the unstable difluoromethylcopper species. acs.org The choice of ligands and reaction conditions can significantly influence which mechanistic pathway—radical or organometallic—predominates. acs.org

Palladium-catalyzed cross-coupling reactions provide a versatile method for difluoromethylation. researchgate.netdntb.gov.uanih.gov The generally accepted mechanism follows a Pd(0)/Pd(II) catalytic cycle. The process begins with the oxidative addition of an aryl halide (like 2-methyl-iodobenzene) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. acs.orgnih.gov This is followed by a transmetalation step, where a difluoromethyl group is transferred from a reagent (e.g., a silicon- or zinc-based difluoromethyl source) to the palladium center, creating an arylpalladium(II)-CF2H complex. acs.orgresearchgate.net The final, and often rate-determining, step is reductive elimination from this complex to yield the desired this compound and regenerate the Pd(0) catalyst. acs.orgnih.gov

The nature of the ligands coordinated to the palladium center is crucial. nih.gov Bulky, electron-donating ligands can enhance the rate of reductive elimination and stabilize the catalytically active species. nih.govyoutube.com Mechanistic studies have successfully isolated and characterized key intermediates, such as trans-(PPh3)2Pd(II)(CF2H)I, providing strong evidence for this pathway. acs.org In some systems, a ligand-to-ligand hydrogen transfer (LLHT) process has also been proposed as a key step. acs.orgacs.org

Reaction Mechanisms of Difluorocarbene Insertion and Cycloaddition

Difluorocarbene (:CF2), a reactive intermediate, offers another route to difluoromethylated compounds. It can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate.

Once formed, difluorocarbene can undergo [2+1] cycloaddition reactions with alkenes. nsf.gov Computational studies on the cycloaddition of :CF2 to alkenes have shown that the reaction proceeds through a concerted mechanism, rather than a stepwise one, when dynamic electron correlation effects are properly considered. acs.orgnih.govacs.org While direct insertion into an aromatic C-H bond of toluene (B28343) to form this compound is not a primary pathway, difluorocarbene can be trapped by a palladium center to form a Pd=CF2 species. This intermediate can then participate in catalytic cycles, reacting with arylboronic acids to yield difluoromethylated arenes. nsf.gov The mechanism is complex, with the reactivity of the palladium difluorocarbene species (nucleophilic Pd(0)=CF2 vs. electrophilic Pd(II)=CF2) being tunable to control the reaction outcome. nsf.gov

Radical-Mediated Reaction Pathways

Radical chemistry has emerged as a powerful tool for difluoromethylation, often proceeding under mild, photocatalytic conditions and showing high functional group tolerance.

Visible-light photoredox catalysis provides an efficient means to generate difluoromethyl radicals (•CF2H). researchgate.net In a typical photocatalytic cycle, a photosensitizer (e.g., an iridium complex) absorbs light and enters an excited state. nih.govacs.org This excited species can then reduce a difluoromethyl source, like difluoromethyltriphenylphosphonium bromide, via a single-electron transfer (SET) to generate the •CF2H radical. nih.govacs.org

Alternatively, a mechanism involving hydrogen atom transfer (HAT) can be employed. This approach allows for the homolytic cleavage of C-H bonds, creating carbon-centered radicals that can be functionalized. rsc.orgrsc.org In the context of forming this compound, a photocatalytically generated radical could abstract a hydrogen atom from a suitable donor, which then reacts with an aryl precursor. More directly, the generated •CF2H radical can be trapped by an o-tolyl radical, which can be formed from a suitable precursor like 2-iodotoluene (B57078), to yield the final product. Radical trapping experiments have confirmed the presence of the •CF2H radical as a key intermediate in these transformations. acs.orgresearchgate.net

gem-Difluoroalkenes are versatile building blocks in fluorine chemistry that can be functionalized through radical pathways while retaining both fluorine atoms. nih.govpurdue.eduacs.org These reactions typically involve the addition of a radical to the difluorinated carbon of the alkene, forming a stable β,β-difluoroalkyl radical intermediate. nih.gov This intermediate avoids the facile β-fluoride elimination that plagues anionic pathways. purdue.edu

One strategy involves the single-electron transfer (SET) reduction of a gem-difluoroalkene to generate a radical anion. nih.govresearchgate.net This radical anion can then be protonated or trapped by other electrophiles. Subsequent reaction steps can lead to the formation of the difluoromethyl group. For example, a photoredox-catalyzed process can initiate the functionalization of gem-difluoroalkenes, which, after a series of steps including radical addition and quenching, can yield difluoromethylated structures. rsc.orgresearchgate.netnih.gov These radical-based methods offer a complementary approach to traditional transition metal-catalyzed reactions. purdue.edu

Nucleophilic Substitution and Addition Mechanisms Involving Difluoromethylating Reagents

The synthesis of this compound can be achieved through various nucleophilic difluoromethylation strategies. These methods typically involve the reaction of a nucleophilic precursor of the 2-methylphenyl group with an electrophilic source of the difluoromethyl group, or more commonly, the reaction of a nucleophilic difluoromethylating reagent with an electrophilic 2-methylphenyl substrate. The primary mechanisms include those proceeding via difluorocarbene intermediates and transition-metal-catalyzed cross-coupling reactions.

Difluorocarbene-Mediated Pathways:

One common pathway involves the generation of difluorocarbene (:CF2), a highly electrophilic species. This intermediate is typically generated from precursors like sodium chlorodifluoroacetate (ClCF2COONa) or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br). For the synthesis of an aryl difluoromethyl ether, a precursor such as 2-methylphenol would be deprotonated under basic conditions to form the corresponding phenolate (B1203915). This nucleophilic phenolate then traps the electrophilic difluorocarbene. Subsequent protonation yields the desired difluoromethyl ether. While this method is effective for O-difluoromethylation, direct C-difluoromethylation of an aromatic ring like toluene is more challenging via this route.

A proposed mechanism for the formation of an aryl difluoromethyl ether from a phenol (B47542) derivative is as follows:

Thermal decarboxylation of a reagent like sodium chlorodifluoroacetate generates difluorocarbene.

The nucleophilic phenolate attacks the electrophilic difluorocarbene.

Protonation of the resulting intermediate furnishes the final aryl difluoromethyl ether.

Nucleophilic Addition to Carbonyls:

While not directly forming this compound, the nucleophilic addition of a difluoromethyl group to an aldehyde or ketone is a fundamental related transformation. Reagents like diethyl difluoromethylphosphonate or those derived from difluoromethyl phenyl sulfone (PhSO2CF2H) can serve as sources of a nucleophilic "CF2H" anion equivalent. For instance, the reaction of 2-methylbenzaldehyde (B42018) with a difluoromethylating agent would proceed via nucleophilic addition to the carbonyl carbon, followed by workup to produce α-(difluoromethyl)-2-methylbenzyl alcohol.

Transition-Metal-Catalyzed Cross-Coupling:

A more direct route to forming the C-CF2H bond on the aromatic ring of toluene involves transition-metal-catalyzed cross-coupling reactions. These reactions typically employ palladium, nickel, or copper catalysts to couple an aryl halide or pseudohalide (e.g., 2-iodotoluene or 2-bromotoluene) with a difluoromethyl source.

A general catalytic cycle for a palladium-catalyzed cross-coupling might involve:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-iodotoluene) to form a Pd(II) intermediate.

Transmetalation: A difluoromethylating reagent, such as a (difluoromethyl)zinc or (difluoromethyl)silicon species, transfers the CF2H group to the palladium center.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the C-CF2H bond, yielding this compound and regenerating the Pd(0) catalyst.

Different difluoromethylating reagents have been developed for these cross-coupling reactions, each with its own scope and limitations. For example, [(DMPU)2Zn(CF2H)2] has been used in copper- and nickel-catalyzed difluoromethylation of aryl halides.

Table 1: Comparison of Nucleophilic Difluoromethylation Reagents

| Reagent/Method | Precursor for this compound | Typical Catalyst/Conditions | Mechanism Type | Reference |

| ClCF2COONa | 2-Methylphenol | Heat, DMF/H2O | Difluorocarbene Addition (for ether) | |

| HCF2OTf | 2-Methylphenol | KOH, MeCN/H2O | Difluorocarbene Addition (for ether) | |

| (TMEDA)2Zn(CF2H)2 | 2-Iodotoluene | Pd or Ni Catalyst | Cross-Coupling | |

| PhSO2CF2H | 2-Methylbenzaldehyde | Base, then reducing agent | Nucleophilic Addition (to C=O) |

Influence of Solvent and Stereoelectronic Effects on Reaction Outcomes

The success of a difluoromethylation reaction is highly dependent on the reaction conditions, with solvent and stereoelectronic factors playing a pivotal role in determining yield, selectivity, and reaction rate.

Influence of Solvent:

The choice of solvent can dramatically influence the outcome of difluoromethylation reactions. Solvents can affect the solubility of reagents, the stability of intermediates, and the activation of catalysts.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used due to their ability to dissolve a wide range of reagents and their high boiling points, which are suitable for reactions requiring heat. For example, the desulfonylation step in some nucleophilic difluoromethylation sequences is effectively carried out in a DMF/H2O mixture.

Ethereal Solvents: Tetrahydrofuran (THF) is a common solvent for reactions involving organometallic reagents due to its coordinating ability and relative inertness.

Fluorinated Alcohols: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on transition-metal-catalyzed C-H functionalization reactions. Their strong hydrogen-bond-donating properties and low nucleophilicity can stabilize cationic intermediates and promote challenging catalytic steps.

In mechanochemical approaches, reactions can be performed under solvent-free conditions in a ball mill, which can lead to

Derivatization and Synthetic Transformations of 1 Difluoromethyl 2 Methylbenzene Analogs

Functionalization of the Aromatic Nucleus of Difluoromethylated Benzenes

The functionalization of the benzene (B151609) ring in derivatives of 1-(difluoromethyl)-2-methylbenzene is governed by the directing effects of the two substituents: the methyl group (-CH₃) and the difluoromethyl group (-CF₂H). The methyl group is a well-known activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu In contrast, the difluoromethyl group, due to the electron-withdrawing nature of the fluorine atoms, is a deactivating group and directs electrophiles to the meta position.

The interplay of these opposing effects on the same aromatic ring results in a complex reactivity profile. For this compound, the positions ortho and para to the activating methyl group are C3, C5, and C6, while the positions meta to the deactivating difluoromethyl group are C3 and C5. Therefore, electrophilic substitution is expected to be most favored at the C3 and C5 positions, which are activated by the methyl group and not deactivated by the difluoromethyl group's primary directing effect. The C6 position, being ortho to the methyl group but also ortho to the deactivating difluoromethyl group, would be less favored. The C4 position is para to the methyl group but meta to the difluoromethyl group, making it another potential site of substitution.

Classic electrophilic aromatic substitution reactions such as nitration and halogenation on toluene (B28343) (methylbenzene) are well-documented to yield primarily ortho and para substituted products. For instance, the nitration of toluene with a mixture of concentrated nitric and sulfuric acids at 30°C yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. libretexts.org Conversely, the nitration of trifluoromethylbenzene, a compound with a more strongly deactivating group than the difluoromethyl group, requires harsher conditions and predominantly yields the meta product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence from -CH₃ | Activating/Deactivating Influence from -CF₂H | Predicted Reactivity |

| C3 | ortho (activating) | meta (less deactivating) | Favorable |

| C4 | meta | para (deactivating) | Less Favorable |

| C5 | para (activating) | meta (less deactivating) | Favorable |

| C6 | ortho (activating) | ortho (deactivating) | Least Favorable |

Chemical Transformations Involving the Difluoromethyl Group (CF₂H)

The difluoromethyl (CF₂H) group is a versatile functional handle that can participate in a variety of chemical transformations. While it is often installed to enhance the properties of a molecule, it can also serve as a precursor for other functionalities. The C-H bond in the CF₂H group is relatively acidic and can be deprotonated under suitable basic conditions, allowing for subsequent reactions.

One of the key transformations of the CF₂H group is its potential for C-H functionalization. Photocatalytic methods have emerged as a powerful tool for the introduction of the difluoromethyl radical (•CF₂H) into organic molecules. nih.gov These reactions often utilize a photocatalyst that, upon irradiation with visible light, can abstract a hydrogen atom from a suitable donor to generate the •CF₂H radical, which can then engage in various addition and substitution reactions.

Furthermore, the CF₂H group can be considered a synthetic equivalent of a hydroxyl or thiol group due to its ability to act as a lipophilic hydrogen bond donor. nih.gov This property is particularly relevant in medicinal chemistry for creating bioisosteres of known drugs.

While specific examples of transformations of the difluoromethyl group in this compound were not prominent in the surveyed literature, the general reactivity of the CF₂H moiety suggests that it can undergo reactions such as oxidation to a carbonyl group under harsh conditions or participate in radical-mediated processes.

Regioselective Functionalization of gem-Difluoroalkenes

gem-Difluoroalkenes are valuable synthetic intermediates that can be derived from compounds containing a difluoromethyl group. These alkenes are characterized by the presence of two fluorine atoms on one of the double-bonded carbons and are precursors to a wide array of fluorinated compounds. Their functionalization can proceed through strategies that either retain or remove the fluorine atoms.

Fluorine-retentive functionalization of gem-difluoroalkenes leads to the formation of products where the difluoromethylene (-CF₂-) unit remains intact. These reactions are highly valuable as they preserve the key fluorinated motif. Radical additions to gem-difluoroalkenes are a prominent example of this strategy, as the resulting radical intermediate is generally stable against the elimination of a fluorine radical. nih.gov

A notable fluorine-retentive transformation is the photocatalytic hydrothiolation of gem-difluoroalkenes. This reaction allows for the synthesis of α,α-difluoroalkylthioethers, which are of interest in medicinal chemistry due to the increased oxidative stability of the thioether linkage. chemrxiv.orgresearchgate.net

Table 2: Examples of Fluorine-Retentive Functionalization of gem-Difluoroalkenes

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Hydrothiolation | gem-Difluorostyrene | Octane-1-thiol | [Ru(bpy)₃]Cl₂, blue light, aniline (B41778) co-catalyst | 1,1-Difluoro-2-(octylthio)ethyl)benzene | Good | chemrxiv.org |

| Hydrothiolation | Various aryl and alkyl gem-difluoroalkenes | Various thiols | Photocatalytic | α,α-Difluoroalkylthioethers | Moderate to Good | researchgate.net |

| Radical Addition | gem-Difluoroalkene | Radical Precursor | Photoactivation or Thermal Activation | Difluorinated alkane | Varies | nih.gov |

In contrast to fluorine-retentive methods, defluorinative functionalization involves the loss of one or more fluorine atoms from the gem-difluoroalkene. These reactions are often driven by the formation of a more stable product and provide access to monofluoroalkenes, which are themselves important building blocks.

A common pathway for defluorination is β-fluoride elimination from an anionic intermediate formed upon nucleophilic addition to the gem-difluoroalkene. nih.govdigitellinc.com Transition metal-catalyzed cross-coupling reactions have been developed to control this reactivity and achieve selective defluorinative transformations. For example, nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with alkyl halides provides a route to functionalized monofluoroalkenes with high Z-selectivity. acs.org

Electrochemical methods have also been successfully employed for the defluorinative cross-coupling of gem-difluoroalkenes with carbonyl compounds, yielding monofluoroalkene allyl alcohols. acs.orgnih.gov

Table 3: Examples of Defluorinative Functionalization of gem-Difluoroalkenes

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Reductive Cross-Coupling | gem-Difluoroalkene | Secondary/Tertiary Alkyl Halide | Ni catalyst, (Bpin)₂/K₃PO₄ | Monofluoroalkene | Good | acs.org |

| Allylic Defluorinative Reductive Cross-Coupling | Trifluoromethyl alkene | Epoxide | Ni catalyst | gem-Difluoroalkene-containing alcohol | Good | rsc.orgrsc.org |

| Electrochemical Cross-Coupling | gem-Difluoroalkene | Aldehyde/Ketone | Ti cathode, Mg anode | Monofluoroalkene allyl alcohol | Good to Excellent | acs.orgnih.gov |

Synthesis of Other Fluorinated Moieties (e.g., Difluoromethoxy, Difluoromethylthio)

The difluoromethyl group in this compound can be viewed as a stepping stone to other important fluorine-containing functional groups, such as the difluoromethoxy (-OCF₂H) and difluoromethylthio (-SCF₂H) moieties. The synthesis of these groups typically involves the reaction of a corresponding phenol (B47542) or thiophenol with a difluorocarbene source.

The synthesis of difluoromethoxyarenes can be achieved by reacting a phenol with a difluorocarbene precursor, such as tetrafluoroethane (B1211177) β-sultone (TFES) derived reagents. researchgate.net Similarly, difluoromethylthioethers can be prepared from the corresponding thiols.

While direct conversion of the methyl group in this compound to a hydroxyl or thiol group for subsequent difluoromethylation is a multi-step process, the synthesis of these analogs from alternative starting materials is well-established. For instance, 2-methylphenol could be reacted with a difluorocarbene source to yield 1-(difluoromethoxy)-2-methylbenzene.

Table 4: General Methods for the Synthesis of Difluoromethoxy and Difluoromethylthio Arenes

| Moiety | Starting Material | Reagent | General Conditions | Product | Reference |

| -OCF₂H | Phenol | FSO₂CF₂COOH | Acidic conditions | Aryl difluoromethyl ether | researchgate.net |

| -SCF₂H | Thiophenol | Difluorocarbene source | Base | Aryl difluoromethyl thioether | researchgate.net |

The derivatization of this compound and its analogs offers a rich field of chemical exploration. The interplay of the directing effects of the methyl and difluoromethyl groups on the aromatic ring dictates the regioselectivity of electrophilic substitution. The difluoromethyl group itself can be a handle for further transformations, while related gem-difluoroalkenes undergo both fluorine-retentive and defluorinative functionalization to yield a diverse array of fluorinated products. Furthermore, established synthetic methodologies provide access to other valuable fluorinated moieties like the difluoromethoxy and difluoromethylthio groups. The continued development of synthetic strategies for the precise functionalization of such fluorinated building blocks is crucial for advancing the fields of drug discovery and materials science.

Advanced Spectroscopic Characterization of 1 Difluoromethyl 2 Methylbenzene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 1-(Difluoromethyl)-2-methylbenzene. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the proton of the difluoromethyl group. The aromatic protons typically appear in the range of 7.0-7.6 ppm. Due to the ortho-substitution pattern, these four protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other.

The methyl (CH₃) protons would give rise to a singlet at approximately 2.3-2.5 ppm, similar to the chemical shift of the methyl group in toluene (B28343). docbrown.infodocbrown.info The most characteristic signal is that of the difluoromethyl (CHF₂) proton. This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift for this proton in similar difluoromethylated aromatic compounds is typically observed in the range of 6.5-7.5 ppm, with a coupling constant (¹JHF) of approximately 50-60 Hz. rsc.org

For comparison, the spectroscopic data for a related derivative, 1-(difluoromethyl)-2-phenyl-1H-imidazole, is presented below.

Interactive Data Table: ¹H NMR Data for 1-(difluoromethyl)-2-phenyl-1H-imidazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 – 7.55 | m | 2H, Aromatic | |

| 7.51 – 7.46 | m | 3H, Aromatic | |

| 7.37 | d | 1.3 | 1H, Aromatic |

| 7.20 – 6.90 | m | 2H, Aromatic (including CHF₂) |

Note: The data is for a derivative compound and serves as an illustrative example. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will display signals for the aromatic carbons, the methyl carbon, and the difluoromethyl carbon. The aromatic carbons typically resonate between 120 and 140 ppm. Due to the substitution, six distinct signals are expected for the benzene (B151609) ring carbons. The carbon of the methyl group is expected to have a chemical shift of around 20-22 ppm. docbrown.infolibretexts.org

The signal for the difluoromethyl carbon (CHF₂) is particularly informative. It appears as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift for this carbon in analogous compounds is generally found in the range of 110-120 ppm, with a large coupling constant of approximately 230-250 Hz.

Interactive Data Table: ¹³C NMR Data for (Difluoromethyl)(1-phenylethyl)sulfane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 139.51 | s | C (quaternary aromatic) | |

| 128.61 | s | CH (aromatic) | |

| 128.54 | s | CH (aromatic) | |

| 126.72 | s | CH (aromatic) | |

| 120.60 | t | 272.8 | CHF₂ |

| 36.74 | s | CH | |

| 28.55 | t | 3.0 | CH₃ |

Note: This data is for a related sulfur-containing derivative. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. aiinmr.com

In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the CHF₂ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet by the adjacent proton (a ¹JHF coupling constant of around 50-60 Hz). The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls within the range of -90 to -120 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu

The precise chemical shift is influenced by the electronic environment. The electron-donating methyl group in the ortho position would slightly affect the shielding of the fluorine nuclei compared to an unsubstituted difluoromethylbenzene.

Interactive Data Table: ¹⁹F NMR Data for Selected Difluoromethyl Derivatives

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JHF) Hz |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole rsc.org | -93.12 | d | 59.0 |

| 1-(difluoromethyl)-2-phenyl-1H-imidazole rsc.org | -90.56 | d | 59.8 |

| (Difluoromethyl)(1-phenylethyl)sulfane rsc.org | -92.78 | d | 56.3 |

| 2-((difluoromethyl)thio)pyridine rsc.org | -96.26 | d | 56.3 |

Quantitative ¹⁹F NMR (qNMR) is a powerful method for determining the yield of fluorinated products in a reaction mixture without the need for separation. The wide chemical shift range of ¹⁹F NMR often prevents signal overlap, and the signal integral is directly proportional to the number of fluorine nuclei. nist.gov

To determine the reaction yield of this compound, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) is added to the crude reaction mixture. The yield can then be calculated by comparing the integration of the signal for the CHF₂ group of the product with the integration of the signal from the internal standard. It is crucial to ensure complete relaxation of the nuclei between scans by using a sufficiently long relaxation delay (D1). rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈F₂), the expected molecular weight is approximately 142.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 142.

The fragmentation pattern is likely to be influenced by the loss of the fluorine atoms and cleavage of the C-C bond between the aromatic ring and the difluoromethyl group. A prominent peak is expected at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a characteristic fragment for toluene and its derivatives. docbrown.info Another significant fragment could be [M-HF]⁺ at m/z 122.

For a related derivative, 4-(difluoromethyl)-2-methylbenzene-1-sulfonyl chloride, predicted mass-to-charge ratios for various adducts have been calculated, as shown in the table below.

Interactive Data Table: Predicted Mass Spectrometry Data for 4-(difluoromethyl)-2-methylbenzene-1-sulfonyl chloride

| Adduct | m/z |

| [M+H]⁺ | 240.98961 |

| [M+Na]⁺ | 262.97155 |

| [M-H]⁻ | 238.97505 |

Note: This data is predicted for a derivative and illustrates the m/z values for different ionized forms. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. blogspot.com It is an essential tool for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the context of this compound, GC-MS serves to both separate the compound from any reaction byproducts or starting materials and to provide a fragmentation pattern that acts as a molecular fingerprint, confirming its identity. Current time information in Chatham County, US.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. orgchemboulder.com The column's inner surface is coated with a stationary phase, a liquid polymer that separates compounds based on their boiling points and polarities. blogspot.com As this compound travels through the column, it is separated from other components of the mixture.

Upon exiting the GC column, the isolated compound enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons, causing it to ionize and break apart into charged fragments. These ions are then sorted by the mass analyzer according to their mass-to-charge (m/z) ratio. The resulting mass spectrum plots the relative abundance of each ion. For this compound, the spectrum would be expected to show a molecular ion (M+) peak corresponding to its total mass, along with a characteristic pattern of fragment ions resulting from the cleavage of the difluoromethyl and methyl groups. The identity of the synthesized product has been successfully confirmed using GC-MS analysis. Current time information in Chatham County, US.

| Parameter | Description | Source |

|---|---|---|

| Instrument | A gas chromatograph coupled to a mass spectrometer (e.g., SHIMADZU GC-2014). | Current time information in Chatham County, US. |

| Column | A capillary column (e.g., Rtx-200, DB-5) is used for efficient separation of volatile compounds. | Current time information in Chatham County, US.orgchemboulder.com |

| Carrier Gas | Helium is commonly used as the inert mobile phase. | orgchemboulder.com |

| Ionization Method | Electron Impact (EI) at 70 eV is a standard method for generating reproducible fragmentation patterns. | orgchemboulder.com |

| Detector | A mass analyzer (e.g., Quadrupole) detects ions based on their mass-to-charge (m/z) ratio. | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

While conventional GC-MS (a low-resolution technique) measures mass-to-charge ratios as whole numbers, High-Resolution Mass Spectrometry (HRMS) provides mass data with extremely high accuracy, typically to four or more decimal places. nih.gov This precision is critical for unambiguously determining a compound's molecular formula.

The power of HRMS stems from the fact that the exact masses of atoms are not integers (save for Carbon-12). nih.gov For example, a hydrogen atom weighs 1.00783 amu and an oxygen atom weighs 15.9949 amu. nih.gov Consequently, molecules with the same nominal mass will have distinctly different exact masses. HRMS can differentiate between these minute differences, allowing for the confident assignment of a single molecular formula to a given mass peak. This technique has been successfully used to elucidate the structures of complex molecules, including various polyfluorinated compounds. aip.org The highly accurate mass data obtained can also be used to calculate higher-order mass defects, which aids in structural assessment. aip.org For this compound (C₈H₈F₂), HRMS can easily distinguish it from other isomers or compounds with the same nominal mass of 142 amu.

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) | Source |

|---|---|---|---|

| Measured Mass | Determines the nominal mass (integer value), e.g., 142. | Measures the exact mass to multiple decimal places, e.g., 142.05944. | nih.gov |

| Deduced Information | Provides a list of possible molecular formulas (e.g., C₈H₈F₂, C₇H₆F₂O, C₁₁H₁₀). | Provides a unique, unambiguous molecular formula (C₈H₈F₂). | nih.gov |

| Primary Use | General identification and fragmentation analysis. | Exact molecular formula determination and structural elucidation of novel compounds. | nih.govaip.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational technique used to identify the functional groups present within a molecule. vscht.cz It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing stretching or bending vibrations. msu.edu An IR spectrum, which plots transmittance versus wavenumber (cm⁻¹), reveals these absorption bands, allowing for the identification of specific bonds and, by extension, functional groups.

The IR spectrum of this compound is expected to display a unique combination of absorption bands corresponding to its constituent parts: the aromatic ring, the methyl group, and the difluoromethyl group. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region; the complex pattern of absorptions here is unique to the molecule as a whole. quora.com

Key expected absorptions include:

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹. quora.comorgchemboulder.com

Aliphatic C-H Stretch: The C-H bonds of the methyl group will absorb at wavenumbers just below 3000 cm⁻¹. quora.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1625-1440 cm⁻¹ region. quora.com

C-F Stretch: The highly polar carbon-fluorine bond gives rise to a strong, characteristic absorption. For polyfluorinated alkanes, these stretches are found in the broad 1400-1000 cm⁻¹ range, often as multiple bands. blogspot.com Specifically, ν(CF₂) modes are expected between 1300 and 900 cm⁻¹. aip.org

| Expected Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source |

|---|---|---|---|

| ~3050 | C-H Stretch | Aromatic Ring | quora.com |

| ~2940 | C-H Stretch | Methyl (-CH₃) | quora.com |

| 1625 - 1440 | C=C Ring Stretch | Aromatic Ring | quora.com |

| 1400 - 1000 | C-F Stretch (strong, multiple bands) | Difluoromethyl (-CHF₂) | blogspot.comaip.org |

| Below 1500 | Complex Vibrations (Bending, etc.) | Fingerprint Region | quora.comrsc.org |

Computational Chemistry and Theoretical Studies on Difluoromethylated Arenes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This quantum mechanical modeling method allows for the calculation of various molecular properties by focusing on the electron density, offering a balance between accuracy and computational cost that is well-suited for the study of complex organic molecules and reaction mechanisms. nih.govyoutube.com

DFT calculations are frequently used to map the potential energy surface of a chemical reaction, providing a detailed, step-by-step description of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy barrier along the reaction coordinate, and its energy determines the reaction rate. youtube.comyoutube.com

For the synthesis of difluoromethylated arenes, which often involves transition-metal-catalyzed cross-coupling reactions, DFT can be employed to:

Model Catalytic Cycles: Theoretical calculations can delineate the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Identify Key Intermediates: The calculations can predict the existence and stability of transient intermediates that may be difficult or impossible to observe experimentally.

Calculate Activation Barriers: By determining the energy of transition states, DFT allows for the calculation of activation energies (ΔG‡) for each step. youtube.com This helps in identifying the rate-determining step of the reaction. For instance, in a hypothetical palladium-catalyzed difluoromethylation, DFT could compare the energy barriers of different potential pathways to determine the most likely mechanism. researchgate.netresearchgate.net

| Reaction Step | Description | Information from DFT |

| Reactants | Starting materials (e.g., aryl halide and difluoromethyl source). | Optimized geometries and electronic energies. |

| Transition State 1 | Energy maximum for the first elementary step (e.g., oxidative addition). | Geometry of the activated complex and activation energy. |

| Intermediate | A stable species formed during the reaction (e.g., Pd(IV) complex). | Optimized geometry and relative stability. |

| Transition State 2 | Energy maximum for a subsequent step (e.g., reductive elimination). | Geometry of the activated complex and activation energy. |

| Products | Final molecules (e.g., 1-(difluoromethyl)-2-methylbenzene). | Optimized geometries and overall reaction energy (thermodynamics). |

This interactive table outlines the typical stages of a reaction pathway that can be elucidated using DFT calculations.

In transition-metal-catalyzed reactions, the ligands coordinated to the metal center play a critical role in determining the catalyst's reactivity, selectivity, and stability. DFT calculations are an indispensable tool for understanding and predicting these ligand effects. acs.org By systematically modifying the ligands in a computational model, researchers can study how changes in steric bulk and electronic properties influence the reaction outcome. researchgate.net

For example, in the nickel-catalyzed difluoromethylation of aryl halides, the choice of phosphine (B1218219) or bipyridine ligands is crucial for success. acs.org DFT studies can rationalize these empirical findings by:

Quantifying Steric Hindrance: Calculating steric maps or Tolman's cone angles for different ligands to assess their size.

Analyzing Electronic Effects: Evaluating the electron-donating or -withdrawing properties of ligands and their impact on the electron density at the metal center.

Modeling Ligand-Substrate Interactions: Simulating the interaction between the ligated catalyst and the substrates to understand how ligands influence the geometry and energy of transition states, thereby controlling selectivity. researchgate.netresearchgate.net

| Ligand Property | Influence on Reaction | How DFT Investigates It |

| Steric Bulk | Affects coordination number and can favor or disfavor certain reaction pathways, influencing regioselectivity. | Calculation of ligand cone angles; optimization of transition state geometries to reveal steric clashes. |

| Electronic Nature | Modulates the electron density of the metal center, impacting its reactivity in oxidative addition and reductive elimination steps. | Analysis of charge distribution (e.g., Natural Bond Orbital analysis); calculation of frontier molecular orbital energies. |

| Bite Angle (for bidentate ligands) | Constrains the geometry of the metal complex, which can significantly alter the energy barrier for key steps like reductive elimination. | Constrained geometry optimizations and potential energy surface scans as a function of the bite angle. |

This interactive table summarizes how DFT is used to investigate the influence of different ligand properties on catalytic reactivity.

The introduction of a difluoromethyl (-CF₂H) group significantly alters the electronic properties of an aromatic ring. DFT calculations can precisely quantify these changes and predict the resulting reactivity profile of the molecule. The -CF₂H group is known to be electron-withdrawing due to the high electronegativity of the fluorine atoms. studymind.co.uk

For a molecule like this compound, DFT can provide:

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the -CF₂H group would show a more positive potential, while the aromatic ring's electron density would be generally reduced compared to toluene (B28343). nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. An electron-withdrawing group like -CF₂H lowers the energy of both the HOMO and LUMO, making the molecule less susceptible to electrophilic attack. studymind.co.ukmsu.edu

Aromaticity Indices: Calculations can quantify the degree of aromaticity, showing how the substituent perturbs the delocalized π-system of the benzene (B151609) ring.

Structure-Based Design Principles for Difluoromethylated Molecules

Computational chemistry provides the foundation for the rational, structure-based design of molecules containing a difluoromethyl group. The unique properties of the -CF₂H group, such as its ability to act as a hydrogen bond donor and its specific steric profile, can be leveraged in molecular design. acs.org

Computational modeling contributes to this design process by:

Conformational Analysis: The -CF₂H group can influence the preferred three-dimensional shape (conformation) of a molecule through steric and electronic interactions. Computational methods can predict the most stable conformations and the energy barriers between them.

Intermolecular Interaction Analysis: DFT can model and quantify the non-covalent interactions between a difluoromethylated molecule and another molecule, such as a protein receptor. This is particularly important for understanding the role of the C-F···H hydrogen bond, where the difluoromethyl group acts as a donor. acs.org

Predicting Physicochemical Properties: Properties like lipophilicity (logP) and dipole moment, which are critical for a molecule's behavior in different environments, can be calculated. Computational studies have shown that the change in lipophilicity upon introducing a -CF₂H group can be correlated with electronic parameters, aiding in rational design. acs.org

Computational Approaches to Bioisosteric Design (excluding biological activity details)

The difluoromethyl group is recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes methyl (-CH₃) or amide groups. acs.orgnih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to modify a molecule's properties while retaining its ability to interact with a biological target. Computational methods are essential for identifying and validating potential bioisosteric replacements. nih.gov

Without delving into biological outcomes, computational approaches can assess the validity of a bioisosteric substitution by comparing key physicochemical and structural properties:

Molecular Shape and Volume: Calculations can confirm that the -CF₂H group has a similar size and shape to the group it is replacing, ensuring it fits into a designated binding pocket.

Electrostatic Potential: The electrostatic potential surface of the difluoromethyl analog can be compared to that of the parent molecule. A successful bioisostere should mimic the key electrostatic features required for intermolecular recognition. For example, while the -CF₂H group is larger than a hydroxyl group, it can mimic its hydrogen-bond-donating capability. acs.orgnih.gov

Lipophilicity and Solubility: Computational models can predict how the substitution will alter the molecule's solubility and its partitioning between aqueous and lipid environments, which are critical parameters for its physicochemical behavior. acs.org

Hydrogen Bonding Capacity: The ability of the -CF₂H group to act as a weak hydrogen bond donor is a key feature of its bioisosteric utility. acs.orgacs.org DFT calculations can be used to determine the strength and geometry of these hydrogen bonds in comparison to those formed by a hydroxyl or thiol group.

| Property | Hydroxyl Group (-OH) | Difluoromethyl Group (-CF₂H) | Computational Comparison |

| Size | Smaller | Larger | van der Waals volume calculation. |

| Hydrogen Bonding | Strong H-bond donor and acceptor. | Weak H-bond donor. | Calculation of interaction energies and geometries in model complexes. |

| Lipophilicity (logP) | Lowers logP (more hydrophilic). | Increases logP (more lipophilic). | Prediction of logP values using algorithms based on molecular structure. |

| Electrostatic Potential | Negative potential on oxygen. | Positive potential on hydrogen. | Generation and comparison of electrostatic potential surfaces. |

This interactive table provides a comparative summary of the properties of the hydroxyl group and its difluoromethyl bioisostere, which can be evaluated computationally.

Applications in Advanced Organic Synthesis

Building Blocks for Diverse Organic Molecules

Although direct examples of the use of 1-(Difluoromethyl)-2-methylbenzene as a foundational starting material are not widely reported, the broader class of difluoromethylated aromatic compounds serves as crucial building blocks for the synthesis of more complex molecules. The difluoromethyl group can influence the reactivity of the aromatic ring, directing further substitutions to specific positions. The presence of the methyl group in the ortho position further modifies the electronic and steric environment of the benzene (B151609) ring, offering unique synthetic possibilities.

The C-H bonds of the difluoromethyl group itself can also be a site for further functionalization, allowing for the construction of more elaborate molecular architectures. The acidity of the hydrogen atom in the -CF2H group can be exploited for deprotonation and subsequent reaction with electrophiles, expanding the range of accessible derivatives.

Intermediates in Medicinal Chemistry Synthesis

The difluoromethyl group is a privileged moiety in medicinal chemistry due to its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. google.com It is often considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of participating in hydrogen bonding interactions with biological targets. jmu.edu Consequently, the incorporation of a difluoromethyl group into a drug candidate can lead to improved pharmacological profiles.

While there is a lack of specific examples of this compound being used as a direct intermediate in the synthesis of marketed drugs, its structure is a key component of more complex molecules that have been investigated for their therapeutic potential. For instance, related difluoromethylated benzene derivatives are integral to the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators. The strategic placement of the difluoromethyl and methyl groups on the benzene ring could be leveraged to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donating Capacity | Lipophilicity (logP) | Metabolic Stability |

| Hydroxyl (-OH) | High | Low | Low (prone to oxidation/conjugation) |

| Thiol (-SH) | Moderate | Moderate | Moderate (prone to oxidation) |

| Difluoromethyl (-CF2H) | Moderate | High | High (resistant to oxidative metabolism) |

This table provides a generalized comparison of the properties of the difluoromethyl group with other common functional groups, illustrating its potential advantages in medicinal chemistry.

Precursors for Agrochemical Development

Similar to its role in medicinal chemistry, the difluoromethyl group is of significant interest in the design of modern agrochemicals such as fungicides, herbicides, and insecticides. The introduction of fluorine can enhance the efficacy and metabolic stability of these agents in the field. The difluoromethyl group, in particular, has been incorporated into a number of successful commercial agrochemicals.

Although the direct application of this compound as a precursor in the synthesis of specific agrochemicals is not prominently featured in the literature, its structural elements are found in more complex active ingredients. The difluoromethyl-aryl motif is a key component in a variety of pesticides. For example, the synthesis of certain fungicides and insecticides involves the coupling of difluoromethylated aromatic rings with other heterocyclic structures. The unique substitution pattern of this compound could offer a distinct advantage in the synthesis of novel agrochemicals with improved properties.

Utility in the Production of Specialty Chemicals and Materials

The unique properties imparted by the difluoromethyl group also extend to the realm of materials science. Fluorinated compounds can exhibit desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. While the direct use of this compound in the production of specialty polymers or materials is not well-documented, it represents a potential monomer or additive for creating materials with tailored properties.

The aromatic nature of the compound, combined with the polar C-F bonds of the difluoromethyl group, could be exploited in the design of liquid crystals, high-performance polymers, or other advanced materials. The reactivity of the aromatic ring allows for polymerization or grafting onto other substrates, potentially leading to materials with unique surface properties or enhanced performance characteristics.

Q & A

Q. What are the standard synthetic routes for preparing 1-(difluoromethyl)-2-methylbenzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts alkylation or fluorination reactions . For example, analogous compounds like 1,4-difluoro-2-methyl-3-nitrobenzene are synthesized via electrophilic substitution, where fluorine or difluoromethyl groups are introduced using fluorinating agents (e.g., HF-pyridine or DAST) under controlled conditions . Optimization may involve adjusting temperature (e.g., -78°C for selectivity) and catalyst choice (e.g., AlCl₃ for Friedel-Crafts). Steric hindrance from the methyl group necessitates careful control of reaction stoichiometry to avoid byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is critical for identifying difluoromethyl environments (δ ~ -100 to -120 ppm). NMR helps resolve methyl and aromatic protons, with coupling patterns revealing substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers.

- IR Spectroscopy : C-F stretching vibrations (1000–1100 cm) and aromatic C-H bends provide structural clues .

Q. How can purification challenges due to fluorinated byproducts be addressed?

Fluorinated compounds often require chromatographic techniques (e.g., silica gel or HPLC with C18 columns) due to their polarity. For volatile byproducts, fractional distillation under reduced pressure (e.g., 18 mmHg, as seen in brominated analogs) is effective . Recrystallization using hexane/ethyl acetate mixtures can isolate crystalline products .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

The methyl group acts as an ortho/para-directing but sterically hindering substituent, while the difluoromethyl group (-CFH) exerts strong electron-withdrawing effects, meta-directing electrophiles. Computational modeling (e.g., DFT calculations) predicts preferred sites for nitration or halogenation. Experimental validation via competitive reactions with HNO/HSO or Br/FeBr can map reactivity, as demonstrated in sterically hindered analogs .

Q. What strategies are recommended for analyzing conflicting spectroscopic data in fluorinated analogs?

Contradictions in NMR shifts or MS fragmentation may arise from solvent effects or conformational isomerism . Cross-validation using X-ray crystallography (for solid-state structure) and gas-phase calculations (e.g., Gaussian software) resolves ambiguities. For example, PubChem data for 1,4-difluoro-2-methyl-3-nitrobenzene includes computed InChI and SMILES strings, aiding spectral interpretation .

Q. How can the biological activity of this compound be systematically evaluated?

- In vitro assays : Test interactions with enzymes (e.g., cytochrome P450) or receptors using fluorimetric assays. Fluorine’s electronegativity enhances binding specificity, as seen in pharmaceutical lead compounds .

- Metabolic stability : Use liver microsomes to assess oxidative degradation. The difluoromethyl group may reduce metabolic liability compared to non-fluorinated analogs .

- Computational docking : Map binding poses in protein active sites (PDB databases) to predict bioactivity .

Q. What synthetic pathways enable the incorporation of this compound into complex heterocycles?

The compound serves as a precursor in reductive N-heterocyclization (e.g., indole synthesis via nitro-group reduction, as in 1-(2-nitrostyryl)-2-methylbenzene) . Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach aryl or alkyl groups to the benzene ring for drug-like scaffolds .

Methodological Considerations

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Reactivity databases : Use Reaxys or SciFinder to identify analogous transformations (e.g., fluoromethylation or C-H activation).

- Machine learning : Train models on PubChem datasets to predict reaction yields or regioselectivity .

- Solvent effect simulations : COSMO-RS models optimize solvent choices for nucleophilic substitutions .

Q. What precautions are necessary when handling fluorinated intermediates in scale-up experiments?

- Corrosivity : Use PTFE-lined reactors for HF-containing reactions.

- Toxicity : Monitor airborne fluorides via IR spectroscopy and ensure fume hood containment .

- Waste disposal : Neutralize fluorinated byproducts with Ca(OH) before disposal .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies between experimental and computational data for fluorinated aromatics?

- Benchmarking : Compare computed NMR chemical shifts (via GIAO method) with experimental values to calibrate DFT functionals (e.g., B3LYP/6-311+G(d,p)) .

- Crystallographic validation : Single-crystal X-ray structures provide definitive bond-length and angle data, addressing conflicts in substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.